2-Thiaspiro[3.5]nonan-7-one
Overview
Description
2-Thiaspiro[3.5]nonan-7-one is a chemical compound with the molecular formula C8H12OS. It is a spiro compound, meaning it contains a spirocyclic structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiaspiro[3.5]nonan-7-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable thiol with a ketone under acidic or basic conditions to form the spiro compound. The reaction conditions, such as temperature and solvent, can vary depending on the specific reagents used .
Industrial Production Methods
While specific industrial production methods for 2-Thiaspiro[3This could include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-Thiaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spiro compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom or the carbon atoms adjacent to the sulfur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Thiaspiro[3.5]nonan-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Thiaspiro[3.5]nonan-7-one involves its interaction with molecular targets through its spirocyclic structure. The sulfur atom can participate in various chemical reactions, and the ketone group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Thiaspiro[3.5]nonan-7-one 2,2-dioxide: A similar compound with an additional oxygen atom, leading to different chemical properties.
Other Spiro Compounds: Compounds with similar spirocyclic structures but different functional groups.
Uniqueness
This compound is unique due to its specific combination of a spirocyclic structure with a sulfur atom and a ketone group.
Properties
IUPAC Name |
2-thiaspiro[3.5]nonan-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c9-7-1-3-8(4-2-7)5-10-6-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEPOMCOBKPWOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CSC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1557247-28-5 | |
Record name | 2-thiaspiro[3.5]nonan-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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